methyl 5-bromo-2-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the preparation of multifunctional synthons from precursors through reactions such as acetylation, benzoylation, and subsequent cyclization to yield heterocyclic systems. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding precursors, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of functional groups that facilitate further chemical transformations. For instance, the structure facilitates reactions with carbocyclic and heterocyclic 1,3-diketones to afford substituted benzo[b]furans, showcasing the compound's reactivity towards synthesizing complex molecular systems (Gill et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate their versatility in organic synthesis. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for example, reacts with various reagents to synthesize fused pyranones and derivatives of tetrahydro-2H-1-benzopyran-2-one, among others. These reactions highlight the compound's utility in synthesizing diverse heterocyclic systems (Ornik et al., 1990).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different chemical environments. For example, the crystal structures of certain bromo-hydroxy-benzoic acid derivatives were studied to understand their hydrogen bonding and interactions, providing insights into the compound's solid-state properties (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to leveraging the compound in synthesis. The reactivity of alkyl 5-bromo-2-furoate with allylic alcohols under palladium catalysis, for example, illustrates the compound's potential in selective synthesis and functionalization of furan derivatives (Tamaru et al., 1978).
properties
IUPAC Name |
methyl 5-bromo-2-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-13(17)9-7-8(14)4-5-10(9)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREXWPFGPBMZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.